

Delphinidin 3-Glucoside: A Technical Guide to Natural Sources, Quantification, and Bioactivity

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Compound of Interest

Compound Name: *Delphinidin 3-glucoside*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **delphinidin 3-glucoside**, a prominent anthocyanin with significant therapeutic potential. The document details its primary natural sources and concentrations, standardized experimental protocols for its extraction and quantification, and a review of its modulation of key signaling pathways.

Natural Sources and Concentration of Delphinidin 3-Glucoside

Delphinidin 3-glucoside is abundant in a variety of deeply colored fruits, vegetables, and flowers. The concentration of this compound can vary significantly based on factors such as cultivar, geographical origin, and ripeness. The following tables summarize the reported concentrations of **delphinidin 3-glucoside** in various natural sources.

Table 1: Concentration of **Delphinidin 3-Glucoside** in Selected Fruits

Fruit	Scientific Name	Concentration (mg/100g Fresh Weight)	References
Blackcurrant, raw	<i>Ribes nigrum</i>	86.68 (mean); 54.20 - 113.21 (range)	[1]
Bilberry	<i>Vaccinium myrtillus</i>	87.15	[2]
Lowbush Blueberry, raw	<i>Vaccinium angustifolium</i>	15.17 (mean); 4.95 - 25.99 (range)	[1]
Highbush Blueberry, raw	<i>Vaccinium corymbosum</i>	8.08 (mean); 0.81 - 12.64 (range)	[1]
Aestivalis Grape (Black)	<i>Vitis aestivalis</i>	16.61	[1]
Common Grape (Black)	<i>Vitis vinifera</i>	2.63 (mean); 0.00 - 10.93 (range)	[1]
Red Raspberry, raw	<i>Rubus idaeus</i>	0.21 (mean); 0.00 - 2.98 (range)	[1] [3]

Table 2: Concentration of **Delphinidin 3-Glucoside** in Other Plant Sources

Plant Source	Scientific Name	Part	Concentration	References
Hibiscus, Calyces	<i>Hibiscus sabdariffa</i>	Calyx	226.37 µg/g dry weight extract	[4]
Common Bean (Black), whole, raw	<i>Phaseolus vulgaris</i>	Seed	14.50 mg/100g FW	[1]
Red Onion	<i>Allium cepa</i>	Bulb	6.50 mg/100g FW	[5]

Experimental Protocols

Accurate quantification of **delphinidin 3-glucoside** is crucial for research and development.

The following sections detail standardized methodologies for its extraction and analysis.

Extraction of Delphinidin 3-Glucoside from Plant Material

A common method for the extraction of anthocyanins, including **delphinidin 3-glucoside**, involves the use of acidified polar solvents.

- Sample Preparation: Lyophilize (freeze-dry) the plant material to remove water and grind it into a fine powder.
- Extraction Solvent: A typical extraction solvent is methanol or ethanol acidified with a small percentage of hydrochloric acid (e.g., 1% HCl) or formic acid. The acidic conditions help to stabilize the anthocyanins in their flavylium cation form.
- Extraction Procedure:
 - Weigh a known amount of the powdered plant material.
 - Add the acidified solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
 - Sonication or agitation can be used to enhance extraction efficiency.
 - The extraction is typically carried out at a controlled temperature (e.g., 4°C) in the dark to prevent degradation.
 - Centrifuge the mixture to pellet the solid plant material.
 - Collect the supernatant containing the extracted anthocyanins.
 - The extraction process may be repeated multiple times to ensure complete recovery.
 - The pooled supernatants can be concentrated under vacuum for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is the most common and reliable method for the quantification of **delphinidin 3-glucoside**.

- Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a DAD detector.
- Mobile Phase: A binary gradient system is typically used, consisting of:
 - Solvent A: Acidified water (e.g., with 5% formic acid).
 - Solvent B: Acetonitrile.
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more non-polar compounds.
- Detection: The DAD detector is set to monitor the absorbance at the characteristic wavelength for anthocyanins, which is around 520 nm.
- Quantification:
 - Prepare a calibration curve using a certified reference standard of **delphinidin 3-glucoside** at various known concentrations.
 - Inject the extracted samples into the HPLC system.
 - Identify the peak corresponding to **delphinidin 3-glucoside** based on its retention time compared to the standard.
 - The concentration of **delphinidin 3-glucoside** in the sample is determined by comparing its peak area to the calibration curve.

Below is a diagram illustrating a general workflow for the extraction and quantification of **delphinidin 3-glucoside**.



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Figure 1. General workflow for extraction and quantification.

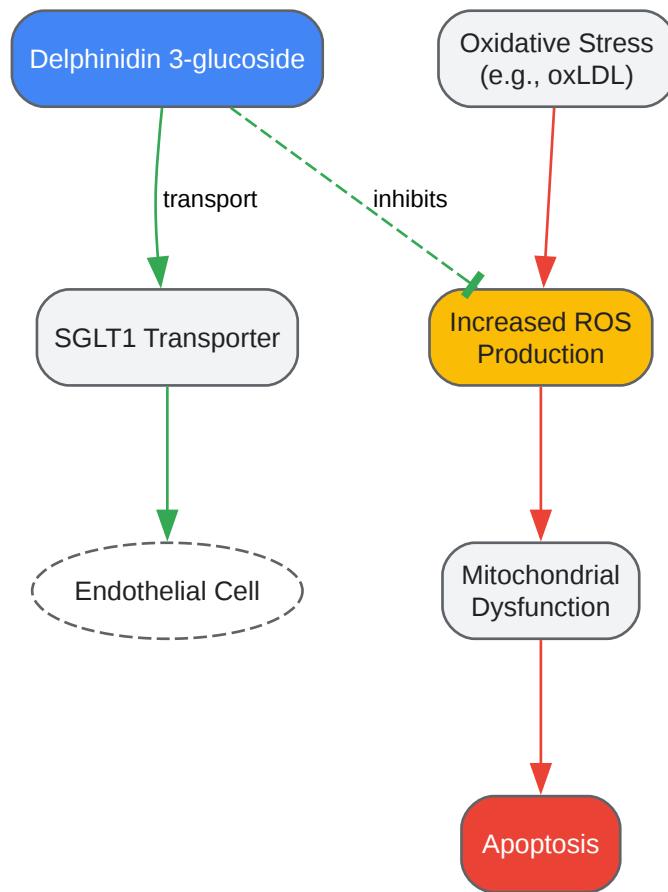
Signaling Pathways Modulated by Delphinidin 3-Glucoside

Delphinidin 3-glucoside has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in oxidative stress and inflammation.

Attenuation of Mitochondrial Dysfunction

Oxidative stress can lead to mitochondrial dysfunction, a key factor in the pathogenesis of various diseases. **Delphinidin 3-glucoside** has been shown to protect against this process.^[2] The proposed mechanism involves its transport into endothelial cells via the sodium-dependent glucose transporter 1 (SGLT1).^[2] Once inside the cell, it can reduce the generation of reactive oxygen species (ROS), thereby preserving the mitochondrial membrane potential and inhibiting the release of pro-apoptotic factors like cytochrome c and the activation of caspases.^[2]

The following diagram illustrates the proposed pathway for the protective effect of **delphinidin 3-glucoside** against mitochondrial dysfunction.



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Figure 2. Protective pathway against mitochondrial dysfunction.

Inhibition of TNF- α -Mediated Inflammatory Signaling

Chronic inflammation is a hallmark of many diseases, and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α) plays a central role in this process. **Delphinidin 3-glucoside** has demonstrated anti-inflammatory properties by inhibiting the TNF- α signaling pathway.^[4] It is suggested that **delphinidin 3-glucoside** can interfere with the binding of TNF- α to its receptor, thereby preventing the activation of downstream signaling cascades that lead to the activation of the transcription factor NF- κ B.^[4] NF- κ B is a master regulator of inflammatory gene expression.

The diagram below outlines the inhibitory effect of **delphinidin 3-glucoside** on the TNF- α signaling pathway.

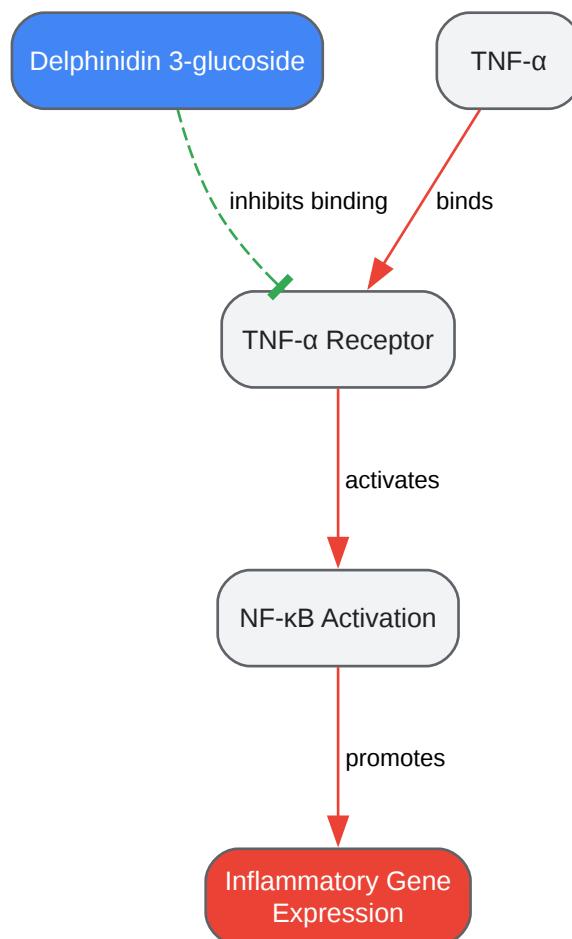
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Figure 3. Inhibition of the TNF-α inflammatory pathway.

In conclusion, **delphinidin 3-glucoside** is a readily available natural compound with well-documented bioactive properties. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this promising anthocyanin.

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- To cite this document: BenchChem. [Delphinidin 3-Glucoside: A Technical Guide to Natural Sources, Quantification, and Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195115#delphinidin-3-glucoside-natural-sources-and-concentration>]

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